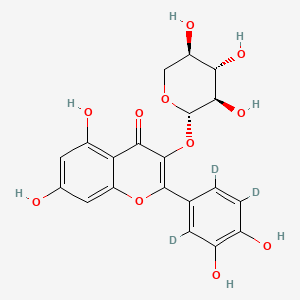

Reynoutrin-d3

Description

Contextualization of Reynoutrin (B192238) within the Stilbenoid Class of Natural Products

Reynoutrin, a flavonoid glycoside, is a natural compound found in a variety of plants, including Japanese knotweed and Psidium cattleianum. medchemexpress.com While often studied in the context of flavonoids, it is important to understand its broader classification within the realm of natural products. Flavonoids themselves are a subclass of phenylpropanoids. wikipedia.org The phenylpropanoid pathway also gives rise to stilbenoids, a class of compounds characterized by a C6-C2-C6 structure. wikipedia.org Stilbenoids are produced by plants as phytoalexins in response to injury or pathogenic attack. wikipedia.org Resveratrol is one of the most well-known stilbenoids. wikipedia.orgtaylorandfrancis.comnih.gov The biosynthetic pathways of flavonoids and stilbenoids are closely related, both originating from the same precursors. wikipedia.org This biochemical relationship places reynoutrin in the larger context of plant-derived phenolic compounds that include the stilbenoid class, which are of significant interest for their diverse biological activities. taylorandfrancis.comnih.gov

Overview of Scientific Interest and Research Trajectories on Reynoutrin

Scientific interest in reynoutrin has spanned various fields due to its potential biological activities. nih.govmdpi.com Research has demonstrated its antioxidant and radical-scavenging properties. medchemexpress.commolnova.com Studies have explored its potential in cardiovascular health, with findings suggesting it may improve ischemic heart failure. nih.govmdpi.comcaymanchem.comresearchgate.net This has been linked to its ability to reduce inflammation, oxidative stress, and myocardial fibrosis. nih.govresearchgate.net Additionally, reynoutrin has been investigated for its effects on cancer cell lines and its potential antiviral activity, notably against the hepatitis C virus. mdpi.comresearchgate.net The diverse biological activities of reynoutrin have led to its inclusion in various natural product libraries for screening purposes. medchemexpress.com

Rationale for the Application of Deuterated Analogs (e.g., Reynoutrin-d3) in Advanced Chemical and Biological Research

To deeply understand the mechanisms of action and accurately quantify compounds like reynoutrin in complex biological samples, researchers often turn to isotopically labeled analogs, such as this compound.

Isotopic labeling is a powerful technique used to trace the path of a molecule through a chemical reaction or a biological pathway. wikipedia.org By replacing one or more atoms of a molecule with their stable isotopes, such as replacing hydrogen with deuterium (B1214612), researchers can track the molecule's fate. wikipedia.orgnumberanalytics.com This is particularly valuable for elucidating reaction mechanisms. numberanalytics.comsymeres.comnih.gov The use of isotopic labeling, in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the identification of intermediates and the clarification of reaction pathways. numberanalytics.comoup.com This approach provides detailed insights into the structure and dynamics of molecules during a chemical or biological process. numberanalytics.com

In quantitative analysis, especially in chromatography and mass spectrometry, deuterated compounds like this compound serve as ideal internal standards. clearsynth.comscioninstruments.comwikipedia.org An internal standard is a substance added in a constant amount to all samples, calibration standards, and blanks. scioninstruments.com Since deuterated standards are chemically identical to the analyte of interest, they exhibit similar behavior during sample preparation and analysis, including extraction, derivatization, and chromatographic retention. scioninstruments.compubcompare.ai

The key advantage of using a deuterated internal standard is that it can be distinguished from the unlabeled analyte by its mass in a mass spectrometer. clearsynth.comwikipedia.org This allows for the correction of variations in the analytical process, such as sample loss during preparation or fluctuations in instrument response. clearsynth.comscioninstruments.com By comparing the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification of the analyte can be achieved. scioninstruments.com This is crucial for overcoming matrix effects, where other components in a complex sample can interfere with the measurement of the target analyte. clearsynth.com

Structure

3D Structure

Properties

Molecular Formula |

C20H18O11 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20+/m1/s1/i1D,2D,3D |

InChI Key |

PZZRDJXEMZMZFD-QBIWAXQISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)[2H])O)O)[2H] |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic and Biosynthetic Investigations of Reynoutrin

Chemoenzymatic and Total Synthesis Pathways of Reynoutrin (B192238)

The synthesis of flavonoid glycosides like Reynoutrin presents a significant challenge to organic chemists due to the need for regioselective and stereoselective glycosylation of the polyhydroxylated quercetin (B1663063) aglycone. sioc-journal.cnfrontiersin.org Both chemoenzymatic and total synthesis approaches are being explored to overcome these hurdles.

Stereoselective Synthesis Methodologies

The stereoselective formation of the glycosidic bond is a critical step in the synthesis of Reynoutrin. Various methodologies have been developed for the stereoselective synthesis of flavonoids in general, which are applicable to Reynoutrin. semanticscholar.orgmdpi.com These methods often involve the use of protecting groups to selectively mask the hydroxyl groups of quercetin, followed by glycosylation with a suitable xylose donor.

Commonly employed methods for the synthesis of flavonoid O-glycosides include the Koenigs-Knorr reaction, the glycosyl trichloroacetimidate (B1259523) method, and phase transfer catalysis. sioc-journal.cn The choice of method and reaction conditions, including the solvent, catalyst, and temperature, can significantly influence the stereochemical outcome of the glycosylation reaction, favoring the formation of the desired β-anomer, which is the natural configuration of Reynoutrin.

Table 1: Comparison of Stereoselective Glycosylation Methods

| Method | Glycosyl Donor | Promoter/Catalyst | Key Features |

| Koenigs-Knorr | Glycosyl halide | Silver or mercury salts | One of the oldest methods, reliable but uses heavy metal promoters. |

| Trichloroacetimidate | Glycosyl trichloroacetimidate | Lewis acids (e.g., BF₃·OEt₂) | Milder reaction conditions, high yields, and good stereoselectivity. acs.org |

| Phase Transfer Catalysis | Glycosyl halide | Phase transfer catalyst (e.g., TBAB) | Biphasic system, avoids anhydrous conditions, can be cost-effective. |

Development of Novel Synthetic Routes

Researchers are continuously exploring novel synthetic routes to improve the efficiency and selectivity of flavonoid glycoside synthesis. nih.govnih.gov Chemoenzymatic approaches, which combine chemical synthesis with enzymatic transformations, have emerged as a powerful strategy. nih.gov Enzymes, particularly glycosyltransferases, can offer exquisite regio- and stereoselectivity, simplifying the synthetic process by reducing the need for multiple protection and deprotection steps. sioc-journal.cn

For the synthesis of Reynoutrin, a potential chemoenzymatic route would involve the chemical synthesis of the quercetin aglycone, followed by an enzymatic xylosylation step using a specific xylosyltransferase. This approach leverages the strengths of both chemical and biological catalysis to achieve a more concise and efficient synthesis.

Biosynthetic Pathways of Reynoutrin in Plants and Microorganisms

In nature, Reynoutrin is produced in plants through a complex biosynthetic pathway. Understanding this pathway is crucial for developing biotechnological methods for its production.

Precursor Identification and Elucidation of Enzymatic Steps

The biosynthesis of Reynoutrin begins with the general flavonoid pathway, which produces the quercetin aglycone. mdpi.com This pathway starts from the amino acid phenylalanine and involves a series of enzymatic reactions catalyzed by enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS).

The final and key step in Reynoutrin biosynthesis is the glycosylation of quercetin at the 3-hydroxyl position with a xylose moiety. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT). nih.govfrontiersin.orgnih.gov The sugar donor for this reaction is UDP-xylose. The identification and characterization of the specific UGT responsible for the formation of Reynoutrin in different plant species is an active area of research.

Genetic Engineering Approaches for Enhanced Biosynthesis

With the elucidation of the biosynthetic pathway, genetic engineering offers a promising approach for the enhanced production of Reynoutrin. nih.govnih.govfrontiersin.orgcas.cz This can be achieved by introducing and overexpressing the genes encoding the key enzymes of the pathway in a suitable host organism, such as a plant or a microorganism. researchgate.net

Significant progress has been made in the microbial production of flavonoid glycosides, including quercetin-3-O-xyloside (Reynoutrin), in engineered Escherichia coli. researchgate.netresearchgate.net By co-expressing a plant-derived glycosyltransferase with genes for the UDP-xylose biosynthesis pathway, researchers have successfully produced Reynoutrin from supplemented quercetin. researchgate.net Further engineering of the microbial host to increase the intracellular pool of UDP-xylose has been shown to significantly enhance the yield of the final product. researchgate.netresearchgate.net

Table 2: Key Enzymes in Reynoutrin Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone. |

| Chalcone isomerase | CHI | Cyclizes naringenin chalcone to naringenin. |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to dihydroquercetin. |

| Flavonol synthase | FLS | Converts dihydroquercetin to quercetin. |

| UDP-glycosyltransferase | UGT | Transfers xylose from UDP-xylose to the 3-hydroxyl group of quercetin. |

Targeted Synthesis of Deuterated Reynoutrin (Reynoutrin-d3)

Isotopically labeled compounds, such as deuterated Reynoutrin (this compound), are invaluable tools in metabolic studies, pharmacokinetic research, and as internal standards in analytical chemistry. wikipedia.org The synthesis of this compound can be approached in several ways.

One strategy involves the chemical or chemoenzymatic synthesis of Reynoutrin using a deuterated precursor. For example, deuterated quercetin could be synthesized and then subjected to glycosylation with a xylose donor. Deuterium (B1214612) can be incorporated into the quercetin scaffold at various positions, including the aromatic rings or the heterocyclic C-ring. nih.govnih.gov For instance, deuterium incorporation at the C-3 position of flavanones has been achieved by treating them with deuterated phosphoric acid. nih.gov

Another approach is the direct H-D exchange on the pre-formed Reynoutrin molecule. This can be achieved by treating Reynoutrin with a deuterium source, such as D₂O, under specific conditions (e.g., acidic or basic catalysis, or metal catalysis). tn-sanso.co.jpcolab.ws The feasibility and regioselectivity of this exchange would depend on the lability of the different protons in the Reynoutrin molecule.

A biotransformation approach using a deuterated parent compound could also be employed. hyphadiscovery.com For instance, feeding a microorganism capable of producing Reynoutrin with a deuterated precursor to the quercetin or xylose moiety could lead to the formation of this compound.

The development of efficient and selective methods for the synthesis of this compound is crucial for advancing our understanding of its biological fate and function. researchgate.netscispace.comdocumentsdelivered.commedchemexpress.com

Strategies for Site-Specific Deuterium Incorporation

Achieving site-specific deuterium incorporation is paramount to creating isotopically labeled compounds that are useful for mechanistic or metabolic studies. The primary strategies for introducing deuterium into the Reynoutrin scaffold involve direct hydrogen-deuterium (H/D) exchange and transition-metal-catalyzed C-H activation.

Hydrogen-Deuterium (H/D) Exchange

Direct H/D exchange is a foundational technique for labeling flavonoids. This method leverages the differing acidities of protons on the flavonoid core, allowing for selective deuteration under controlled conditions. Several classes of flavonoids, including flavonols like quercetin, undergo a slow H/D exchange on the aromatic A-ring, leading to deuteration specifically at the C(6) and C(8) positions. nih.gov

Studies on quercetin and its glycoside analogue, rutin (B1680289) (Quercetin-3-O-rutinoside), provide a clear blueprint for potential application to Reynoutrin.

A-Ring Selectivity: The protons at the C(6) and C(8) positions of the A-ring are the most labile due to the activating effects of the flanking hydroxyl groups at C(5) and C(7). In the presence of a deuterium source like deuterium oxide (D₂O), these positions can be readily exchanged. For quercetin, this exchange is observed in a D₂O/DMSO-d₆ mixture. nih.gov

Condition-Dependent Selectivity: The selectivity of the H/D exchange can be precisely controlled by modifying the reaction conditions. Research on rutin has shown that in a basic D₂O solution (using biologically compatible bases), the C(6) and C(8) protons exchange rapidly at room temperature. In contrast, deuteration of the B-ring protons at the C(2'), C(5'), and C(6') positions requires heating. researchgate.net This differential reactivity allows for the selective preparation of flavonoids deuterated on either the A-ring or the B-ring. researchgate.net

Acid Catalysis: Heterogeneous acid catalysts, such as the polymer-supported resin Amberlyst-15, can also facilitate H/D exchange in phenolic compounds using D₂O, offering a straightforward method for incorporating deuterium into the aromatic rings. researchgate.net

These findings suggest a viable strategy for this compound synthesis where reaction temperature and pH could be modulated to achieve deuteration at specific sites on the quercetin backbone, leaving the xyloside moiety intact.

| Target Site | Compound | Conditions | Deuterium Source | Selectivity |

| C(6) & C(8) | Quercetin | Room Temp | D₂O/DMSO-d₆ (1:1) | A-Ring |

| C(6) & C(8) | Rutin | Room Temp | Alkaline D₂O | A-Ring |

| C(2'), C(5'), C(6') | Rutin | Heating | Alkaline D₂O | B-Ring |

| Aromatic Rings | Phenols | 110°C | D₂O / Amberlyst-15 | General Aromatic |

Transition-Metal-Catalyzed C-H Activation

A more advanced and powerful strategy for site-specific deuteration is transition-metal-catalyzed C-H activation. This approach offers high selectivity and efficiency for labeling positions that are unreactive under standard H/D exchange conditions. acs.org

Palladium (Pd) and Ruthenium (Ru) are notable catalysts in this domain. mdpi.comacs.org A system combining a palladium catalyst on carbon (Pd/C) with aluminum powder in D₂O has been shown to be effective. mdpi.com In this method, D₂ gas is generated in situ from the reaction between aluminum and D₂O, which is then used by the palladium catalyst to facilitate the H/D exchange reaction. mdpi.com Such methods provide excellent deuterium incorporation at specific sites, such as benzylic positions, under relatively mild conditions. mdpi.com The application of these catalytic systems could potentially allow for targeted deuteration of the Reynoutrin molecule at less activated positions.

Methodological Advancements in Labeled Compound Synthesis

Recent progress in synthetic chemistry has focused on developing more efficient, sustainable, and versatile methods for isotopic labeling. These advancements are directly applicable to the synthesis of complex molecules like this compound.

Green Chemistry Approaches

A significant trend is the adoption of "green" chemistry principles. This includes the use of D₂O not only as the deuterium source but also as an environmentally benign solvent, reducing reliance on volatile organic solvents. researchgate.net The development of recyclable catalysts represents another major step forward. youtube.com Catalysts immobilized on solid supports, such as polymers, or magnetic nanoparticles can be easily recovered and reused, lowering costs and minimizing waste. acs.orgyoutube.com Furthermore, there is a growing interest in replacing rare and expensive noble metal catalysts (like palladium and iridium) with catalysts based on more earth-abundant metals such as iron, manganese, and copper. youtube.com

Advanced Catalytic Systems

Modern catalysis offers novel ways to drive deuteration reactions under milder conditions.

Photocatalysis and Electrocatalysis: These techniques use light or electricity, respectively, to power the chemical transformations. youtube.com They can often reduce the need for high temperatures and harsh chemical reagents, making the synthesis more efficient and compatible with sensitive functional groups present in natural products. youtube.com

Organocatalysis: The use of metal-free organic molecules as catalysts is another sustainable approach that avoids the risk of metal contamination in the final product, which is particularly important for compounds intended for biological studies. youtube.com For instance, N-heterocyclic carbenes (NHCs) have been successfully employed to catalyze the deuteration of aldehydes, which are common precursors in organic synthesis. nih.gov

| Advancement | Description | Example Catalyst/System | Potential Advantage for this compound Synthesis |

| Recyclable Catalysts | Catalysts that can be recovered and reused, reducing waste and cost. | PVP-supported Ruthenium (Ru@PVP), Magnetic Nanoparticles | More economical and sustainable synthesis. |

| Abundant Metal Catalysis | Use of catalysts based on inexpensive and abundant metals. | Iron, Manganese, Copper complexes | Lower cost compared to traditional Palladium or Iridium catalysts. |

| Photocatalysis | Using light to drive the deuteration reaction. | Light-activated catalysts | Milder reaction conditions, preserving the sensitive glycosidic bond. |

| Biosynthesis | Using engineered microorganisms to produce the labeled compound. | Engineered E. coli in deuterated media | Potential for producing highly deuterated compounds in a controlled environment. |

Biosynthetic Approaches

An emerging frontier is the use of biosynthetic methods. The synthesis of non-labeled Reynoutrin (Quercetin-3-O-xyloside) has been achieved in engineered Escherichia coli. researchgate.netresearchgate.net This was accomplished by introducing the genes for enzymes like UDP-xylose synthase and a specific UDP-glycosyltransferase that attaches xylose to the quercetin aglycone. researchgate.net Theoretically, by cultivating these engineered microbes in a deuterium-enriched medium (e.g., using D₂O and deuterated glucose), the biosynthetic machinery could incorporate deuterium throughout the Reynoutrin molecule. While controlling the specific sites of labeling in such a system presents a significant challenge, this approach could yield highly enriched Reynoutrin-d(n) and represents a promising future direction in the synthesis of labeled natural products.

Sophisticated Analytical Methodologies Utilizing Reynoutrin D3

Development and Validation of High-Resolution Spectrometric Techniques for Reynoutrin (B192238) Analysis

The development of sensitive and selective analytical methods is paramount for the accurate determination of Reynoutrin. High-resolution spectrometric techniques, especially when coupled with chromatographic separation, offer the necessary specificity and sensitivity for this purpose. The validation of these methods ensures that the obtained results are reliable and reproducible.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of flavonoids like Reynoutrin in complex matrices. ekb.eg This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A robust LC-MS/MS method was developed and validated for the simultaneous quantification of three structurally similar flavonoid glycosides, including Reynoutrin, in mouse plasma. nih.gov

Method validation is a critical aspect of analytical procedure development, ensuring the reliability of the data. Key validation parameters include linearity, precision, accuracy, recovery, and matrix effect. For instance, in a validated LC-MS/MS method for eriocitrin, another flavonoid, the intra- and inter-day precision (RSD) were below 6.79%, and accuracy (RE) was within ±7.67%. rsc.org Similarly, a method for nitrofuran metabolites demonstrated mean recoveries between 82.2% and 108.1%, with repeatability and reproducibility of 1.5–3.8% and 2.2–4.8%, respectively. researchgate.net These examples highlight the stringent performance characteristics expected of such analytical methods.

The use of a stable isotope-labeled internal standard, such as Reynoutrin-d3, is a widely accepted practice to improve the accuracy and precision of LC-MS/MS assays. researchgate.net An internal standard is a compound that is added to samples at a known concentration and is used to correct for variations in sample preparation and instrument response. This compound is an ideal internal standard for Reynoutrin analysis because it has the same chemical properties and chromatographic behavior as the analyte but can be distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer.

Table 1: Key Validation Parameters for LC-MS/MS Methods

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) < 15% |

| Accuracy | The closeness of the mean test results to the true value. | Within ±15% of the nominal concentration |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible |

| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | Within acceptable limits |

Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. When a precursor ion (in this case, the protonated or deprotonated Reynoutrin or this compound molecule) is subjected to collision-induced dissociation (CID), it breaks apart into characteristic product ions. The resulting fragmentation spectrum is a fingerprint that can be used for structural elucidation and confirmation.

For flavonoids, common fragmentation pathways involve the cleavage of glycosidic bonds and retro-Diels-Alder (RDA) reactions in the C-ring. mdpi.com The mass shift of three daltons in the fragment ions of this compound compared to Reynoutrin can help to pinpoint the location of the deuterium (B1214612) labels and confirm the identity of metabolites. High-resolution mass spectrometry allows for the determination of the elemental composition of fragment ions, further aiding in their identification. nih.gov The systematic study of flavonoid fragmentation has identified diagnostic product ions, such as m/z 153, which is indicative of two hydroxyl groups on the A-ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of organic molecules, including this compound. researchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed to unambiguously assign all the proton and carbon signals in the molecule. mdpi.com

For this compound, NMR is essential to confirm the position and incorporation of the deuterium atoms. The absence of specific proton signals and the corresponding changes in the carbon spectrum provide definitive evidence of successful deuteration. Furthermore, NMR is a primary method for assessing the chemical purity of this compound, ensuring that it is free from isotopic or other impurities that could interfere with its use as an internal standard.

Hyphenated Techniques for Comprehensive Profiling (e.g., GC-MS, LC-SPE-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the comprehensive analysis of complex mixtures. springernature.comnih.gov While LC-MS/MS is the most common technique for Reynoutrin analysis, other hyphenated methods can provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile flavonoids, derivatization can be employed to make them amenable to GC-MS analysis. This can provide alternative fragmentation patterns and chromatographic selectivity.

Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR): This powerful technique allows for the separation of compounds by LC, followed by their automated trapping on an SPE cartridge. The trapped compound can then be analyzed by NMR, providing detailed structural information for the identification of unknown metabolites or impurities.

These advanced techniques are particularly useful in metabolite profiling and in the quality control of herbal medicines and dietary supplements. nih.gov

Quantitative Analysis of Reynoutrin in Complex Biological and Botanical Matrices

The validated LC-MS/MS method utilizing this compound as an internal standard can be applied to the quantitative analysis of Reynoutrin in a variety of complex matrices. This is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) in biological systems and for ensuring the quality and consistency of botanical products.

A sensitive LC-MS/MS assay was successfully used to quantify Reynoutrin and two other flavonoids in mouse plasma, demonstrating its applicability to pharmacokinetic studies. nih.gov The sample preparation for biological fluids often involves protein precipitation or liquid-liquid extraction to remove interfering substances. nih.gov For botanical matrices, such as plant extracts, sample preparation may involve solid-phase extraction or other cleanup steps to minimize matrix effects. mdpi.comnih.gov

Table 2: Application of this compound in Quantitative Analysis

| Matrix | Application | Sample Preparation Technique |

| Rat Plasma | Pharmacokinetic studies | Protein Precipitation |

| Mouse Plasma | Bioavailability studies | Solid-Phase Extraction nih.gov |

| Human Serum | Clinical monitoring | Liquid-Liquid Extraction nih.gov |

| Herbal Extracts | Quality control and standardization | Ultrasonic Extraction mdpi.com |

| Dietary Supplements | Dosage verification | Isotope Dilution Mass Spectrometry researchgate.net |

The use of this compound as an internal standard is critical for obtaining reliable quantitative data in these complex matrices, as it effectively corrects for matrix-induced variations in ionization and recovery.

Investigations into the Metabolism and Pharmacokinetics Mechanistic Aspects of Reynoutrin

In Vitro Metabolic Transformations of Reynoutrin (B192238)

In vitro models using cellular and subcellular systems are fundamental to characterizing the metabolic transformations of xenobiotics like Reynoutrin. These systems, which include liver microsomes, hepatocytes, and intestinal cell lines such as Caco-2, allow for the controlled study of metabolic pathways, including Phase I and Phase II reactions.

Identification of Phase I and Phase II Metabolites in Cellular and Subcellular Systems

The metabolism of flavonoid glycosides typically begins with the cleavage of the sugar moiety, yielding the aglycone. In the case of Reynoutrin, this process would release quercetin (B1663063). Studies on similar quercetin glycosides using Caco-2 cells, a model for the intestinal epithelium, have shown that the glycoside can be absorbed intact and subsequently metabolized intracellularly. researchtrends.net

Once the aglycone quercetin is formed, it undergoes extensive Phase I and Phase II metabolism.

Phase I Metabolism: This phase involves modifications that introduce or expose functional groups. For quercetin, Phase I reactions primarily consist of hydroxylation and demethylation. Research on various flavonoids in liver microsomes has identified hydroxylated products. drugbank.com

Phase II Metabolism: This is the major pathway for flavonoid metabolism, involving conjugation reactions that increase water solubility and facilitate excretion. Key Phase II metabolites of quercetin include glucuronides, sulfates, and methylated derivatives. researchtrends.netnih.gov Studies using Caco-2 cells and liver models have identified quercetin monoglucuronide, quercetin sulfate, and methylated conjugates like isorhamnetin (B1672294) (3'-O-methylquercetin) as significant metabolites. researchtrends.netnih.gov

The expected metabolic cascade of Reynoutrin would therefore involve initial deglycosylation to quercetin, followed by subsequent sulfation, glucuronidation, and methylation.

Table 1: Predicted Metabolites of Reynoutrin Based on Quercetin Metabolism

| Metabolite Class | Specific Metabolites Identified from Quercetin | Metabolic Process |

|---|---|---|

| Aglycone | Quercetin | Deglycosylation (Hydrolysis of Xylose) |

| Phase I | Hydroxylated Quercetin Derivatives | Hydroxylation |

Role of Specific Cytochrome P450 Enzymes and Conjugating Enzymes

The biotransformation of Reynoutrin's aglycone, quercetin, is catalyzed by specific enzyme superfamilies.

Cytochrome P450 (CYP) Enzymes: Phase I metabolism of flavonoids is primarily mediated by CYP enzymes. In vitro investigations using human liver microsomes and recombinant CYP proteins have shown that CYP1A2, CYP3A4, and CYP2C9 are involved in the metabolism of flavonoid aglycones. drugbank.com However, studies comparing quercetin with its glycosides found that the glycosidic forms (like rutin (B1680289) and isoquercitrin) exhibit significantly less or no inhibition of CYP enzymes, suggesting that the intact Reynoutrin molecule is less likely to be a direct substrate for CYPs compared to its aglycone, quercetin. researchgate.net

Conjugating Enzymes: Phase II metabolism is the dominant pathway.

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid to quercetin. Quercetin has been shown to be a substrate for several UGT isoforms, with studies demonstrating potent inhibition of UGT1A1, UGT1A3, and UGT1A9. nih.govresearchgate.net

Sulfotransferases (SULTs): SULTs are responsible for the sulfation of quercetin. nih.gov

Catechol-O-methyltransferase (COMT): This enzyme mediates the methylation of the catechol group on quercetin's B-ring to form isorhamnetin. nih.gov

Application of Reynoutrin-d3 in Metabolic Tracing Studies

Isotopically labeled compounds are indispensable tools in modern pharmacokinetic research. pharmaffiliates.com A deuterated version of Reynoutrin, such as this compound, serves as a stable isotope-labeled (SIL) internal standard and tracer, enabling precise investigation into its metabolic fate. pharmaffiliates.com

Elucidation of Metabolic Pathways Using Isotopic Labeling

The use of this compound allows researchers to definitively track the parent compound and its metabolites through complex biological matrices. When this compound is introduced into an in vitro or in vivo system, any resulting metabolites will retain the deuterium (B1214612) label. This "mass tag" allows them to be clearly distinguished from endogenous compounds by mass spectrometry (LC-MS/MS).

This technique is crucial for:

Confirming Metabolic Pathways: By identifying the specific deuterated metabolites, researchers can confirm the predicted biotransformation steps, such as deglycosylation to quercetin-d3 and subsequent conjugation to sulfated, glucuronidated, and methylated forms.

Discovering Novel Metabolites: The unique isotopic signature helps uncover previously unknown or unexpected metabolic pathways.

Mechanistic Insights: The position of the deuterium label can be strategically placed at a site of metabolism. A slower rate of metabolism at this site, known as the "deuterium isotope effect," can provide critical information about the reaction mechanism and the rate-limiting steps in the metabolic clearance of the compound. nih.gov

Quantitation of Metabolite Formation Rates

One of the primary applications of this compound is as an internal standard for quantitative analysis. pharmaffiliates.com In pharmacokinetic studies, accurately measuring the concentration of a drug and its metabolites over time is essential for determining rates of absorption, distribution, metabolism, and excretion (ADME).

By adding a known amount of this compound to a biological sample (e.g., plasma, urine, or cell lysate), it co-elutes with the non-labeled Reynoutrin during chromatographic separation. Because the deuterated and non-deuterated versions have nearly identical chemical and physical properties but different masses, they can be separately detected by a mass spectrometer. The stable signal from this compound is used to normalize the signal from the non-labeled analyte, correcting for variations in sample preparation and instrument response. This greatly improves the accuracy, precision, and reliability of the quantitative data, allowing for the confident calculation of key pharmacokinetic parameters.

Biotransformation by Gut Microbiota

For many flavonoid glycosides, the gut microbiota plays an essential role in their initial metabolism, which is a prerequisite for absorption and subsequent systemic effects. nih.gov Glycosides of quercetin that have sugar moieties other than glucose are often not hydrolyzed by human enzymes in the small intestine. pan.olsztyn.pl These compounds pass to the colon, where they are acted upon by the vast array of enzymes produced by gut bacteria. tandfonline.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Reynoutrin |

| This compound |

| Quercetin |

| Isorhamnetin |

| Rutin |

| Isoquercitrin |

| Quercitrin |

Microbial Enzyme Systems Involved in Reynoutrin Degradation

The initial and pivotal step in the metabolism of Reynoutrin (quercetin-3-O-xyloside) by intestinal microflora is the enzymatic cleavage of the xyloside bond to release the aglycone, quercetin. This deglycosylation is primarily carried out by β-xylosidases, enzymes produced by a variety of gut bacteria. While the broader class of glycosidases is known to be active in the gut, the specific microbial enzymes responsible for hydrolyzing the xylosyl moiety from flavonoid xylosides like Reynoutrin are a subject of ongoing research.

Studies on the microbial metabolism of flavonoids have identified several bacterial genera capable of degrading these compounds. Notably, species within the genera Bacteroides, Clostridium, and Eubacterium are known to possess a wide array of glycosidase activities. For instance, Eubacterium ramulus has been shown to degrade various flavonoid glycosides. While its α- and β-D-glucosidase activities have been confirmed, specific β-xylosidase activity towards Reynoutrin has not been definitively characterized. However, the capacity of the gut microbiota, in general, to hydrolyze a variety of glycosidic linkages suggests the presence of enzymes capable of acting on Reynoutrin.

The enzymatic action of these microbial β-xylosidases is crucial as the bioavailability and subsequent metabolic fate of Reynoutrin are largely dependent on this initial hydrolysis. The released quercetin is then available for further microbial degradation or absorption. The efficiency of this deglycosylation step can vary significantly among individuals, depending on the composition and metabolic activity of their gut microbiota.

| Enzyme Class | Action | Microbial Source (Examples) |

| β-Xylosidase | Cleavage of the O-xyloside bond | Gut microbiota (e.g., Bacteroides, Clostridium) |

Identification of Microbially Derived Metabolites

Following the initial deglycosylation to quercetin, the microbial metabolism of Reynoutrin proceeds with the degradation of the quercetin aglycone. This process involves a series of complex enzymatic reactions, primarily ring fission of the flavonoid C-ring, leading to the formation of various smaller phenolic acids.

In vitro fermentation studies using human fecal microbiota have been instrumental in identifying the downstream metabolites of quercetin. These studies reveal that the primary degradation pathway involves the cleavage of the C-ring of quercetin. One of the key metabolites identified from the microbial degradation of quercetin is 3,4-dihydroxybenzoic acid. The formation of this metabolite signifies the breakdown of the B-ring of the quercetin structure.

Further metabolism of these initial ring-fission products can lead to a variety of other phenolic acids, including phenylpropionic acid, phenylacetic acid, and benzoic acid derivatives. The specific profile of these metabolites can be influenced by the composition of the individual's gut microbiota. For instance, the bacterium Eubacterium ramulus is known to metabolize quercetin into 3,4-dihydroxyphenylacetic acid. While not directly studied with Reynoutrin, it is plausible that its degradation would follow a similar pathway post-deglycosylation.

| Parent Compound | Initial Metabolite | Key Downstream Metabolites |

| Reynoutrin | Quercetin | 3,4-Dihydroxybenzoic acid, 3,4-Dihydroxyphenylacetic acid, Phenylpropionic acid derivatives, Phenylacetic acid derivatives, Benzoic acid derivatives |

Molecular Mechanisms of Action and Cellular Target Elucidation of Reynoutrin

Interaction with Molecular Receptors and Enzymes

The interaction of flavonoids like reynoutrin (B192238) with proteins is fundamental to their biological effects. These interactions can lead to the modulation of enzyme activity and receptor signaling.

Enzyme inhibition is a key mechanism through which flavonoids exert their effects. biointerfaceresearch.com The study of enzyme kinetics, often utilizing models like the Michaelis-Menten equation, helps to elucidate the nature of this inhibition, such as whether it is competitive, non-competitive, or uncompetitive. walshmedicalmedia.comnih.gov This analysis provides critical parameters like the Michaelis constant (Km), which indicates substrate affinity, and the maximum reaction velocity (Vmax). walshmedicalmedia.com

While extracts from plants containing reynoutrin, such as Reynoutria japonica, have demonstrated inhibitory activity against enzymes like cholinesterases, specific kinetic studies detailing the inhibition mechanism of isolated reynoutrin are not extensively documented in the available literature. mdpi.com The type of inhibition can be determined by plotting the reaction rate against substrate concentration in the presence and absence of the inhibitor. libretexts.org For example, competitive inhibition, where the inhibitor binds to the active site of the enzyme, can often be overcome by increasing the substrate concentration. creative-enzymes.com Research on other flavonoids has shown they can act as competitive inhibitors of enzymes like xanthine (B1682287) oxidase. nih.gov

The binding of a ligand, such as reynoutrin, to a cellular receptor initiates a signaling cascade. Determining the affinity and specificity of this binding is crucial for understanding the compound's mechanism of action. Methodologies for studying these interactions include various biochemical and biophysical approaches, which may involve labeling one of the binding partners or immobilizing one on a sensor surface. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding energy and specific molecular interactions. openmedicinalchemistryjournal.commdpi.com While general docking studies have been performed for numerous flavonoids against various receptors, specific, detailed ligand-receptor binding studies for reynoutrin are not widely reported. openmedicinalchemistryjournal.com Such studies would be essential to identify direct receptor targets and understand the structural basis for reynoutrin's biological activities.

Modulation of Intracellular Signaling Pathways

Reynoutrin's effects at the cellular level are mediated by its influence on complex intracellular signaling networks that govern cellular processes.

Many polyphenols are known to modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt), and Nuclear Factor-kappa B (NF-κB) pathways. researchgate.netresearchgate.net These pathways are central regulators of inflammation, cell proliferation, survival, and stress responses. mdpi.comnih.gov

While direct evidence of reynoutrin modulating the phosphorylation states of key proteins in the MAPK or PI3K/Akt pathways is limited, its observed biological effects suggest a potential influence. For instance, reynoutrin has been shown to decrease the levels of inflammatory cytokines such as TNF-α and IL-6 in an in vivo model of ischemic heart failure. caymanchem.com The expression of these cytokines is heavily regulated by the NF-κB signaling pathway, which is often activated by stimuli like lipopolysaccharide (LPS) through Toll-like receptor 4 (TLR4) signaling. nih.govresearchgate.net By reducing these downstream inflammatory markers, reynoutrin may interfere with the activation of the NF-κB pathway.

The modulation of signaling pathways ultimately culminates in changes in gene expression and protein synthesis, which dictates the cell's response. nih.gov Gene expression is a multi-level process, controlled by regulatory proteins known as transcription factors that bind to DNA and can either activate or repress the transcription of a gene into messenger RNA (mRNA). libretexts.orgkhanacademy.org

Reynoutrin has been demonstrated to regulate the levels of specific proteins. In a rat pancreatic acinar cell model of pancreatitis, reynoutrin reduced the levels of GRP78, a key marker of endoplasmic reticulum (ER) stress. caymanchem.com This suggests that reynoutrin can alleviate cellular stress by modulating the expression or stability of proteins involved in the unfolded protein response. Furthermore, the observed reduction in TNF-α and IL-6 levels indicates that reynoutrin can regulate the expression of genes encoding these pro-inflammatory cytokines. caymanchem.com Nutrients and their metabolites can regulate gene expression either directly or indirectly by influencing the hormonal state of an organism. nih.gov

Cellular Responses and Phenotypes at the Molecular Level

The culmination of reynoutrin's molecular interactions and pathway modulation results in observable cellular responses and phenotypes. Research has identified several such effects in various cell and animal models.

One of the noted effects of reynoutrin is its antioxidant activity. medchemexpress.com It has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, in isolated rat brain tissue. caymanchem.com In a cellular model of pancreatitis, reynoutrin treatment led to a decrease in the production of reactive oxygen species (ROS). caymanchem.com

In the context of cancer biology, studies on breast cancer cell lines (MCF7 and MDA-MB-231) found that reynoutrin did not significantly alter the colony-forming or migration capabilities of these cells, in contrast to its aglycone, quercetin (B1663063). researchgate.net However, in a rat model of ischemic heart failure, reynoutrin treatment was associated with reduced myocardial fibrosis and improved cardiac function. caymanchem.com These findings highlight that the cellular and physiological responses to reynoutrin are context-dependent.

The table below summarizes the observed molecular and cellular effects of Reynoutrin based on published research findings.

| Model System | Observed Effect | Molecular Target/Marker |

| Rat Pancreatic Acinar Cells (AR42J) | Reduction of ER Stress | GRP78 |

| Rat Pancreatic Acinar Cells (AR42J) | Reduction of Oxidative Stress | Reactive Oxygen Species (ROS) |

| Isolated Rat Brain | Reduction of Lipid Peroxidation | Malondialdehyde (MDA) |

| Rat Model of Ischemic Heart Failure | Reduction of Inflammation | TNF-α, IL-6 |

| Rat Model of Ischemic Heart Failure | Reduced Myocardial Fibrosis | N/A |

| Breast Cancer Cells (MCF7, MDA-MB-231) | No significant effect on migration | N/A |

| Breast Cancer Cells (MCF7, MDA-MB-231) | No significant effect on colony formation | N/A |

Induction of Apoptosis Mechanisms in Specific Cell Lines (e.g., Caspase Activation, Mitochondrial Pathway)

Reynoutrin and its aglycone, quercetin, have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple molecular mechanisms. The primary pathways involved are the intrinsic (mitochondrial) and extrinsic pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process.

In a human hepatoma cell line (HepG2), quercetin treatment has been observed to induce apoptosis through the activation of caspase-9 and caspase-3, but not caspase-8, suggesting a primary role for the mitochondrial pathway. nih.gov This intrinsic pathway is further supported by evidence showing that quercetin can alter the ratio of Bcl-2 family proteins. Specifically, it down-regulates anti-apoptotic proteins like Bcl-2 and Mcl-1 while up-regulating pro-apoptotic members such as Bax. oup.comnih.gov The up-regulation and conformational change of Bax lead to its translocation to the mitochondrial membrane, which increases membrane permeability and triggers the release of cytochrome c. nih.govnih.gov This release subsequently activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates like poly-(ADP-ribose) polymerase (PARP) and ultimately, cell death. oup.comspandidos-publications.com

Studies in human leukemia HL-60 cells also confirm that quercetin-induced apoptosis is dependent on caspase-3 activation, initiated by changes in the expression of Bcl-2 and Bax. oup.com In HER2-overexpressing BT-474 breast cancer cells, quercetin was found to induce a caspase-dependent extrinsic apoptosis pathway, evidenced by the cleavage of caspase-8 and caspase-3. spandidos-publications.com Furthermore, research on quercetin 3-O-xyloside (Reynoutrin) itself has demonstrated its ability to ameliorate acute pancreatitis in vitro by enhancing the expression and activity of caspase-3 and caspase-9, thereby promoting apoptotic cell death in pancreatic acinar cells. nih.gov

| Cell Line | Key Findings | Activated Caspases | Modulated Proteins | Pathway Implicated | Reference |

|---|---|---|---|---|---|

| Human Hepatoma (HepG2) | Induces apoptosis via mitochondrial pathway. | Caspase-9, Caspase-3 | Bax (translocation), Bcl-xL/Bcl-xS (ratio decreased) | Intrinsic (Mitochondrial) | nih.govmdpi.com |

| Human Leukemia (HL-60) | Induces apoptosis in a time- and dose-dependent manner. | Caspase-3 | Bcl-2 (down-regulated), Bax (up-regulated) | Intrinsic (Mitochondrial) | oup.comoup.com |

| Breast Cancer (BT-474) | Induces caspase-dependent extrinsic apoptosis. | Caspase-8, Caspase-3 | PARP (cleavage), FAS | Extrinsic | spandidos-publications.com |

| Pancreatic Acinar (AR42J) | Reynoutrin enhances apoptotic cell death. | Caspase-3, Caspase-9 | - | Intrinsic (Mitochondrial) | nih.gov |

Autophagy Modulation and Related Cellular Processes

Autophagy is a cellular degradation process that removes unnecessary or dysfunctional components. Quercetin can induce autophagy in several cancer cell types, and this process can have a dual role, either promoting cell survival (protective autophagy) or contributing to cell death (pro-apoptotic autophagy).

In gastric cancer cells (AGS and MKN28), quercetin treatment leads to the formation of autophagic vacuoles and the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. tandfonline.com However, in this context, autophagy was found to play a protective role; inhibiting autophagy with chloroquine (B1663885) or by silencing genes like atg5 or beclin 1 actually enhanced quercetin-induced apoptosis. tandfonline.com The mechanism for this autophagy induction involves the modulation of the Akt-mTOR and hypoxia-induced factor 1α (HIF-1α) signaling pathways. tandfonline.comtandfonline.com

Conversely, in human lung cancer cells (A549 and H1299), quercetin-induced autophagy was shown to be pro-apoptotic. nih.gov Inhibition of autophagy in these cells effectively reduced quercetin-induced apoptosis. nih.gov The underlying mechanism in these lung cancer cells was linked to the activation of the SIRT1/AMPK signaling pathway. nih.gov Quercetin treatment also leads to a decrease in the p62 protein, an autophagic substrate, indicating that the complete autophagy flux is activated. spandidos-publications.com

| Cell Line | Role of Autophagy | Key Molecular Events | Signaling Pathway | Reference |

|---|---|---|---|---|

| Gastric Cancer (AGS, MKN28) | Protective (against apoptosis) | LC3-I to LC3-II conversion, AVO formation. | Akt-mTOR, HIF-1α | tandfonline.comtandfonline.com |

| Human Lung Cancer (A549, H1299) | Pro-apoptotic | LC3-II and Beclin 1 expression increased, p62 suppressed. | SIRT1/AMPK | nih.gov |

| Hepatocellular Carcinoma (HCC) | Pro-survival | Increase in autophagosomes. | Inactivation of AKT/mTOR, activation of MAPK | researchgate.net |

Anti-inflammatory Signaling Pathways in Cellular Models (e.g., Cytokine Production Inhibition)

Reynoutrin and quercetin exhibit significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation. nih.govnih.gov

In various cellular models, quercetin has been shown to inhibit the production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8). nih.govnih.govhealthline.com Studies on human peripheral blood mononuclear cells demonstrated that quercetin significantly inhibits TNF-α production and gene expression by modulating the NF-κB system. nih.gov In rheumatoid arthritis fibroblast-like synoviocytes stimulated with TNF-α, quercetin suppressed the production of inflammatory cytokines. nih.gov In activated inflammatory macrophages, quercetin decreased TNF-α gene expression while increasing the expression of the anti-inflammatory cytokine IL-10. xiahepublishing.com This effect was linked to the inhibition of Toll-like receptor 2 (TLR2) expression and phosphorylation of STAT3 protein. xiahepublishing.com

Interestingly, one study found that Reynoutrin (quercetin 3-O-xyloside) itself could more effectively induce the secretion of TNF-α and IL-6 in murine macrophages than quercetin, suggesting a complex immunomodulatory role that may enhance early innate immunity through the ASK1/MAPK/NF-κB signaling pathway. researchgate.net

| Cell Model | Inhibited Cytokines/Mediators | Upregulated Cytokines | Modulated Signaling Pathway | Reference |

|---|---|---|---|---|

| Human Peripheral Blood Mononuclear Cells (PBMC) | TNF-α | - | NF-κB | nih.gov |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RAFLS) | IL-1β, IL-6, IL-8 | - | - | nih.gov |

| Mouse Activated Inflammatory Macrophages | TNF-α | IL-10 | TLR2, STAT3 | xiahepublishing.com |

| Human Hepatoma (HepG2) | COX-2 | - | NF-κB, ERK, JNK | nih.gov |

| Murine Macrophages | (Induced by Reynoutrin) TNF-α, IL-6 | - | ASK1/MAPK/NF-κB | researchgate.net |

Oxidative Stress Response Mechanisms (e.g., Nrf2 Pathway Activation)

Quercetin is a potent antioxidant, and a key mechanism underlying this activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. benthamdirect.comingentaconnect.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, forming a primary cellular defense against oxidative stress. casi.org

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). casi.org Quercetin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. ingentaconnect.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. mdpi.com

This activation leads to the increased expression of numerous protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and enzymes involved in glutathione (B108866) synthesis and regeneration like γ-glutamylcysteine synthase (GCLC). ingentaconnect.comnih.govnih.gov Studies in asthmatic airway epithelial cells showed that quercetin significantly upregulated the gene expression of GCLC and NQO1. nih.gov The activation of Nrf2 by quercetin can be mediated by various upstream kinases, including protein kinase C (PKC) and the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway. casi.org

| Mechanism | Key Proteins/Genes Involved | Upstream Regulators | Outcome | Reference |

|---|---|---|---|---|

| Nrf2 Pathway Activation | Nrf2, Keap1 | PKC, p38 MAPK | Nrf2 nuclear translocation. | ingentaconnect.comcasi.org |

| Antioxidant Gene Upregulation | HO-1, NQO1, GCLC, SOD, GPx | Nrf2 | Increased synthesis of antioxidant enzymes. | ingentaconnect.comnih.govresearchgate.net |

| Reduction of Oxidative Stress | Reactive Oxygen Species (ROS) | - | Decreased lipid peroxidation and cellular damage. | nih.gov |

High-Throughput Screening and Omics Approaches for Target Identification

Identifying the direct molecular targets of natural compounds like Reynoutrin is crucial for understanding their mechanisms of action and therapeutic potential. High-throughput screening (HTS) and various "omics" technologies provide powerful platforms for unbiased, large-scale target discovery. labmanager.comox.ac.uk

HTS allows for the rapid testing of thousands of compounds against specific biological targets or cellular processes to identify "hits." drugtargetreview.com For a compound like Reynoutrin, HTS could be used to screen its effects against large panels of kinases, proteases, or other enzymes to find direct binding partners. drugtargetreview.comnih.gov

Proteomics and Metabolomics for Uncovering Biological Targets

Proteomics and metabolomics offer a systems-level view of cellular responses to a compound, helping to uncover its biological targets and affected pathways.

Proteomics involves the large-scale study of proteins. Techniques like thermal proteome profiling (TPP) can identify direct protein targets by measuring changes in protein thermal stability upon compound binding. This method could be applied in a high-throughput manner to identify the direct protein interactors of Reynoutrin or quercetin within the entire proteome of a cell. nih.gov Other proteomic approaches can quantify changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to treatment, revealing the signaling pathways that are modulated.

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system. By comparing the metabolic profiles of cells treated with Reynoutrin to untreated cells, researchers can identify specific metabolic pathways that are altered. researchgate.net This information can point towards enzymatic targets or broader metabolic functions, such as energy metabolism or lipid synthesis, that are affected by the compound.

Transcriptomics for Gene Expression Profiling

Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell, providing a snapshot of gene expression. Techniques like RNA-sequencing (RNA-seq) can be used to generate a comprehensive profile of all genes whose expression is either increased or decreased following treatment with Reynoutrin.

By analyzing these differentially expressed genes, researchers can identify the biological processes and signaling pathways that are most significantly affected. For instance, a transcriptomic analysis might reveal the upregulation of genes involved in apoptosis and the Nrf2 pathway, and the downregulation of genes related to inflammation and cell proliferation, thereby confirming and expanding upon findings from more targeted assays. This approach provides an unbiased, genome-wide view of the cellular response to the compound, offering valuable clues for target identification and mechanism of action.

Structure Activity Relationship Sar Studies of Reynoutrin Derivatives

Design and Synthesis of Reynoutrin (B192238) Analogs for SAR Elucidation

The foundation of SAR studies lies in the strategic design and chemical synthesis of analogs. Reynoutrin's structure, featuring a quercetin (B1663063) aglycone linked to a xylose sugar, offers multiple sites for modification. Synthetic strategies often focus on the quercetin scaffold, which consists of A, B, and C rings with several hydroxyl groups.

Key synthetic approaches include:

Selective Protection and Deprotection: The multiple hydroxyl groups on the flavonoid core have similar reactivity, necessitating the use of protecting groups to achieve site-selective modifications. This allows chemists to introduce functional groups at specific positions.

Alkylation and Acylation: The hydroxyl groups can be converted to ethers (alkylation) or esters (acylation) to probe the importance of hydrogen bond donating and accepting capabilities at various positions. For instance, O-alkylation of quercetin, the aglycone of reynoutrin, has been a common strategy to create analogs for anticancer research. nih.gov

Modification of the C-Ring: The double bond and carbonyl group in the C-ring are critical for the molecule's planar structure and electronic properties. Modifications here can significantly impact activity.

Glycosylation Variants: While Reynoutrin has a xyloside at the C3 position, synthetic analogs can be created with different sugar moieties or by altering the glycosidic linkage to explore the role of the sugar in solubility, bioavailability, and target interaction.

These synthetic efforts generate a library of related compounds, which are then subjected to biological testing to decipher the SAR. rsc.orgmdpi.come3s-conferences.org

Correlation between Structural Modifications and Molecular/Cellular Activity

The pattern of hydroxylation (-OH) and methylation (-OCH3) on the flavonoid rings is a critical determinant of biological activity. tamu.edu

Hydroxylation: The number and position of hydroxyl groups influence a flavonoid's antioxidant capacity and its ability to interact with protein targets. An increased degree of hydroxylation can enhance certain biological activities. However, the relationship is not always linear and depends on the specific biological endpoint being measured. For Reynoutrin's aglycone, quercetin, the catechol (3',4'-dihydroxy) structure on the B-ring is known to be crucial for many of its antioxidant and enzyme-inhibiting effects.

Methylation: Methylating the hydroxyl groups can have profound effects. It generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially improve oral bioavailability. nih.gov However, methylation can also decrease activity if the hydroxyl group is essential for hydrogen bonding with a biological target. Research has shown that methylation can dramatically increase metabolic stability. nih.gov In some cases, methylation can lead to novel applications by altering the molecule's target specificity. nih.gov

Table 1: Illustrative SAR Data for Flavonoid Derivatives (Hypothetical)

| Compound | Modification | Target/Assay | IC50 (µM) |

| Quercetin (Reynoutrin Aglycone) | - | Kinase A | 15.2 |

| Analog 1 | 3'-OH methylated | Kinase A | 45.8 |

| Analog 2 | 7-OH methylated | Kinase A | 12.5 |

| Analog 3 | All OHs methylated | Kinase A | >100 |

| Analog 4 | 5-OH removed | Kinase A | 88.1 |

This interactive table is based on general principles of flavonoid SAR and is for illustrative purposes.

Stereochemistry, the three-dimensional arrangement of atoms, is pivotal in determining how a molecule interacts with its biological targets, which are themselves chiral. nih.govlongdom.org For Reynoutrin, key stereochemical aspects include the planar flavonoid ring system and the stereocenters of the attached xylose sugar.

The specific 3D shape of a molecule dictates its ability to fit into the binding site of a protein, much like a key fits into a lock. patsnap.com Different enantiomers (mirror-image isomers) or diastereomers of a chiral drug can have vastly different biological activities, with one isomer being active while the other is inactive or even toxic. patsnap.com

For glycosylated flavonoids like Reynoutrin, the nature and stereochemistry of the sugar moiety can influence:

Solubility and Absorption: The sugar part generally increases water solubility.

Target Recognition: The sugar can form specific hydrogen bonds within a target's binding site, contributing to affinity and selectivity.

Metabolic Stability: The glycosidic bond can be susceptible to enzymatic cleavage, and its stereochemistry can affect the rate of this process.

Studies on related chiral compounds consistently show that stereochemistry can lead to significant differences in biological activity, often because of stereoselective uptake by cells or distinct interactions with target enzymes. nih.govnih.gov

Computational Chemistry and Molecular Docking Studies

Computational methods are powerful tools in modern drug discovery that complement experimental SAR studies. youtube.com They allow researchers to visualize and predict how Reynoutrin derivatives might interact with proteins at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method helps to:

Identify Key Interactions: It can reveal specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the protein's active site.

Predict Binding Affinity: Docking programs use scoring functions to estimate the binding energy of the ligand-protein complex. A lower binding energy generally suggests a more stable and potent interaction. nih.gov

Explain SAR Data: Docking can provide a rational explanation for why certain structural modifications enhance or diminish activity. For example, it can show that removing a hydroxyl group disrupts a critical hydrogen bond with the target. nih.govmdpi.com

Table 2: Example Molecular Docking Results for Reynoutrin Analogs against a Hypothetical Kinase

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Reynoutrin | -8.5 | LYS-78, ASP-145, PHE-189 |

| Analog A (3'-OH methylated) | -6.2 | LYS-78, PHE-189 |

| Analog B (Xylose removed) | -7.1 | LYS-78, ASP-145 |

| Analog C (7-OH methylated) | -8.8 | LYS-78, ASP-145, PHE-189, VAL-65 |

This interactive table presents hypothetical data to illustrate the output of molecular docking studies.

In silico (computer-based) screening involves searching large virtual libraries of chemical compounds to identify those that are likely to bind to a specific biological target. mdpi.com This approach can accelerate the discovery of new lead compounds.

Starting with the Reynoutrin structure, researchers can:

Scaffold Hopping: Search for molecules that have different core structures (scaffolds) but present the key interacting functional groups in a similar spatial arrangement. This can lead to the discovery of novel chemical classes with the desired activity. mdpi.com

Virtual Library Screening: Dock millions of commercially available or synthetically accessible compounds against a target protein to find new potential hits. The best-scoring compounds can then be synthesized and tested experimentally. nih.govresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential 3D features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. This model can then be used as a filter to rapidly screen large databases for compounds that match these features.

These computational strategies, guided by the experimental SAR of known Reynoutrin derivatives, provide a powerful and efficient pathway to discover novel and improved therapeutic agents. researchgate.net

Advanced Research Applications of Reynoutrin D3

Use as a Bioprobe for Mechanistic Studies

The introduction of deuterium (B1214612) atoms serves as a powerful label, enabling Reynoutrin-d3 to function as a bioprobe for elucidating complex biological mechanisms at the molecular and cellular levels.

Understanding where a compound accumulates within a cell is fundamental to understanding its mechanism of action. This compound is an ideal tracer for such studies. When introduced to a biological system, its slightly higher mass allows it to be distinguished from endogenous Reynoutrin (B192238) by mass spectrometry-based techniques. This enables researchers to precisely track its journey across cell membranes and its accumulation in specific organelles.

For instance, techniques like secondary ion mass spectrometry (SIMS) or mass spectrometry imaging can provide high-resolution spatial information on the subcellular localization of this compound. This helps to correlate its location with its observed biological effects, such as antioxidant or anti-inflammatory actions. nih.gov A hypothetical study might investigate its distribution in cells involved in an inflammatory response, providing insights into its site of action.

Table 1: Hypothetical Intracellular Distribution of this compound in Macrophages This table illustrates the potential data from an experiment using mass spectrometry to determine the subcellular localization of this compound.

| Cellular Compartment | This compound Concentration (ng/mg protein) | Method of Detection |

| Cytosol | 15.2 ± 2.1 | LC-MS/MS |

| Mitochondria | 8.9 ± 1.5 | LC-MS/MS |

| Nucleus | 3.1 ± 0.8 | LC-MS/MS |

| Microsomes | 5.5 ± 1.2 | LC-MS/MS |

The interaction between a small molecule (ligand) and a protein is the basis for many biological processes. nih.gov Reynoutrin is known to exert some of its effects by interacting with specific proteins, such as the S100A1 protein in the context of ischemic heart failure. nih.gov this compound is instrumental in studying the dynamics of these interactions.

The deuterium label allows for the unambiguous identification of the ligand in complex biological matrices. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can use the deuterium signal to monitor binding events and conformational changes in both the ligand and the protein target in real-time. Furthermore, in hydrogen-deuterium exchange mass spectrometry (HDX-MS), the presence of the ligand (this compound) can alter the rate of deuterium exchange on the protein's backbone, revealing the specific binding site. Such studies are crucial for understanding the affinity and specificity of the interaction, which is a cornerstone of drug design and molecular recognition studies. nih.gov

Table 2: Example Thermodynamic Data for this compound Binding to a Target Protein This table shows hypothetical data that could be generated from an Isothermal Titration Calorimetry (ITC) experiment to characterize the binding affinity.

| Parameter | Value | Unit | Significance |

| Association Constant (Kₐ) | 1.5 x 10⁶ | M⁻¹ | Strength of the binding interaction |

| Dissociation Constant (K₋) | 0.67 | µM | Concentration for 50% target occupancy |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | Heat released or absorbed upon binding |

| Entropy Change (ΔS) | 12.2 | cal/mol·K | Change in system disorder upon binding |

Standardization in Pharmacological and Biochemical Assays

In pharmacology and biochemistry, accurate and reproducible quantification of compounds is essential. This compound serves as an ideal internal standard for assays involving Reynoutrin. Because it behaves identically to the non-deuterated form during sample preparation and chromatographic separation but is distinguishable by a mass spectrometer, it can be used to correct for analyte loss during extraction and for variations in instrument response.

When a known amount of this compound is added to a sample at the beginning of the analytical process, the ratio of the signal from the native Reynoutrin to the signal from this compound allows for highly accurate quantification. This is critical in studies investigating the metabolism, pharmacokinetics, or dose-response relationships of Reynoutrin, ensuring the reliability and comparability of results across different experiments and laboratories. tmu.edu.cn

Reference Material for Quality Control in Botanical Extracts

Reynoutrin is a naturally occurring flavonoid in a variety of plants, and extracts from these plants are often used in dietary supplements and traditional medicine. medchemexpress.commedchemexpress.com The concentration of active compounds like Reynoutrin can vary significantly between different batches of botanical extracts due to factors such as plant origin, growing conditions, and processing methods.

To ensure product quality and consistency, it is crucial to accurately quantify the amount of Reynoutrin in the final product. This compound is used as a certified reference material (CRM) for this purpose. labrulez.comglobal-proficiency.com By employing it as an internal standard in analytical methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), manufacturers can precisely measure the Reynoutrin content. researchgate.net This application is vital for the standardization of herbal products, ensuring that they meet label claims and providing a consistent product to the consumer.

Table 3: Quality Control Analysis of Reynoutrin in Botanical Extract Batches This table demonstrates how an internal standard like this compound improves the accuracy of quantification in quality control testing.

| Batch ID | Measured Reynoutrin (without IS) | Measured Reynoutrin (with this compound IS) | Specification Compliance |

| Batch A-01 | 4.5 mg/g | 5.1 mg/g | Yes |

| Batch A-02 | 5.8 mg/g | 5.0 mg/g | Yes |

| Batch B-01 | 3.9 mg/g | 4.2 mg/g | No |

| Batch C-01 | 5.2 mg/g | 4.9 mg/g | Yes |

IS: Internal Standard

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Reynoutrin (B192238) Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product research, and their application to the study of Reynoutrin and its deuterated analogue, Reynoutrin-d3, holds immense promise. These computational tools can accelerate the discovery and development of natural products by analyzing vast datasets with remarkable speed and accuracy.

Key applications of AI and ML in this compound research are expected to include:

Predicting Biological Activity: AI algorithms can analyze the structure of this compound to predict its potential biological activities and molecular targets. By comparing its features to extensive databases of known compounds, machine learning models can identify likely protein interactions and pharmacological effects, guiding further experimental validation. This can significantly reduce the time and resources required for screening and identifying new therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Analysis: Machine learning methods are being used to develop QSAR models for flavonoids. These models can establish a quantitative link between the molecular structure of compounds like this compound and their biological activity, such as antioxidant capacity. This allows for the in-silico design of new derivatives with enhanced properties.

Biosynthetic Pathway Prediction: AI can be used to analyze genomic and metabolomic data from plants known to produce Reynoutrin to predict the genes and enzymes involved in its biosynthesis. This knowledge is crucial for understanding how to potentially engineer organisms for the enhanced production of Reynoutrin and its derivatives.

Data Analysis and Interpretation: The vast amounts of data generated from metabolomics, proteomics, and genomics studies can be effectively analyzed using AI to uncover complex relationships and patterns. This holistic approach can provide a deeper understanding of the biological systems in which this compound is active.

A study on the flavonoid compounds in Polygonatum cyrtonema Hua successfully used machine learning to identify key genes involved in their accumulation, demonstrating the power of this approach in understanding flavonoid biosynthesis. Similarly, combining machine learning with molecular docking has been used to predict novel agonists for receptors, a technique that could be applied to identify targets for this compound.

Exploration of Novel Biological Targets and Signaling Networks

While Reynoutrin is known for its antioxidant properties, future research on this compound is expected to uncover a wider range of biological targets and signaling pathways. Flavonoids as a class are known to interact with a multitude of cellular components and pathways, suggesting that this compound may have more complex biological roles than currently understood.

Emerging areas of investigation include:

Modulation of Signaling Pathways: Flavonoids can influence key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. Research is likely to focus on how this compound may affect pathways such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways. For instance, quercetin (B1663063), the aglycone of Reynoutrin, has been shown to modulate the PI3K/AKT/NF-κB and Nrf2/ARE pathways.

Interaction with Enzymes and Receptors: Flavonoids can act as inhibitors or modulators of various enzymes and can bind to cellular receptors. Future studies will likely use techniques like molecular docking to identify specific enzyme or receptor targets for this compound, potentially revealing novel therapeutic applications.

Anti-inflammatory and Anticancer Mechanisms: The anti-inflammatory and anticancer activities of many flavonoids are well-documented. Research into this compound could explore its potential to inhibit inflammatory enzymes or to induce apoptosis and cell cycle arrest in cancer cells, similar to other flavonoids like quercetin and luteolin.

The known antioxidant and radical-scavenging activity of Reynoutrin provides a strong basis for exploring its effects on signaling pathways related to oxidative stress.

Development of Advanced Methodologies for Isolation and Structural Characterization of Minor Reynoutrin Metabolites

The isolation and characterization of metabolites, especially those present in low concentrations, are crucial for understanding the complete metabolic fate of a compound. For this compound, advancements in analytical techniques are key to identifying its minor metabolites.

Future research will likely employ a combination of modern extraction and analytical methods:

Advanced Extraction Techniques: Modern extraction methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE) offer higher efficiency and selectivity compared to traditional methods. These "green" techniques also reduce solvent and energy consumption.